molecular formula C21H24N6O4 B2397425 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1206999-24-7

3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2397425
CAS No.: 1206999-24-7
M. Wt: 424.461
InChI Key: DLZGXNSUWMCQIG-UHFFFAOYSA-N
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Description

3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

The compound interacts with its targets (iNOS and COX-2) by forming hydrophobic interactions with their active sites . This interaction results in a significant reduction in the expression of iNOS and COX-2, both at the mRNA and protein levels . This inhibits the production of nitric oxide and prostaglandins, thereby suppressing the inflammatory response .

Biochemical Pathways

The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammation-associated disorders .

Result of Action

The result of the compound’s action is a significant reduction in the inflammatory response. It achieves this by decreasing the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide and prostaglandins . This can potentially alleviate symptoms associated with inflammation-associated disorders .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS) can stimulate the inflammatory response, increasing the expression of iNOS and COX-2 . The compound’s ability to inhibit these enzymes even in the presence of LPS suggests it may be effective in a variety of environments .

Properties

IUPAC Name

3-[2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c28-20(14-27-16-3-1-2-4-17(16)31-21(27)29)26-7-5-24(6-8-26)18-13-19(23-15-22-18)25-9-11-30-12-10-25/h1-4,13,15H,5-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZGXNSUWMCQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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